Bz-Phe-Val-Arg-AMC hydrochloride

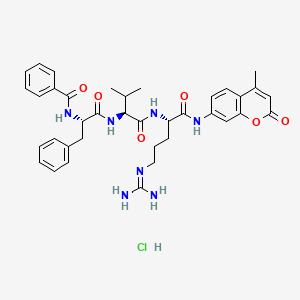

Description

The exact mass of the compound Bz-Phe-Val-Arg-AMC hydrochloride is 717.3041598 g/mol and the complexity rating of the compound is 1250. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bz-Phe-Val-Arg-AMC hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bz-Phe-Val-Arg-AMC hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6.ClH/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26;/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40);1H/t28-,29-,32-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNARFUDUBFIVBB-AVTZECDJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H44ClN7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanistic & Technical Guide: Bz-FVR-AMC Fluorogenic Substrate

The following technical guide details the mechanism, application, and experimental protocols for the Bz-FVR-AMC fluorogenic substrate.

Executive Summary

Bz-FVR-AMC (Benzoyl-Phe-Val-Arg-7-Amino-4-methylcoumarin) is a synthetic fluorogenic peptide substrate used primarily to assay the activity of serine proteases (specifically Thrombin and Trypsin ) and cysteine proteases (specifically Cathepsin S ).

Its utility is derived from the "unquenching" of the AMC fluorophore upon enzymatic cleavage. While highly sensitive, its broad specificity necessitates rigorous experimental design—particularly regarding buffer composition and pH—to distinguish between target proteases. This guide provides the mechanistic grounding and self-validating protocols required for high-fidelity kinetic analysis.

Molecular Architecture & Mechanism

Structural Components

The substrate consists of three distinct functional modules:

-

N-Terminal Cap (Bz): A Benzoyl group blocks the N-terminus. This mimics the polypeptide chain upstream of the cleavage site, stabilizing the substrate within the enzyme's active site (S3/S4 subsites) and preventing degradation by aminopeptidases.

-

Recognition Sequence (FVR): The tripeptide Phenylalanine (P3) - Valine (P2) - Arginine (P1) .

-

Arginine (Arg): The critical P1 residue. Thrombin and Trypsin cleave C-terminal to basic residues (Arg/Lys).

-

Phe-Val: These hydrophobic residues interact with the S2 and S3 hydrophobic pockets of the enzyme, conferring affinity.

-

-

Fluorogenic Reporter (AMC): 7-Amino-4-methylcoumarin is attached via an amide bond to the C-terminus of Arginine.

Mechanism of Action

The mechanism relies on the drastic change in quantum yield of the AMC moiety upon amide bond hydrolysis.

-

Intact Substrate (Quenched): In the peptide-bound state (Bz-FVR-NH -AMC), the electron lone pair on the aniline nitrogen of AMC is delocalized into the amide bond. This prevents the Intramolecular Charge Transfer (ICT) required for strong fluorescence, resulting in a low quantum yield and a blue-shifted absorption maximum (~330-340 nm).

-

Enzymatic Hydrolysis: The enzyme attacks the carbonyl carbon of the Arg-AMC bond.

-

Serine Proteases (Thrombin): Serine-OH attacks

Acyl-enzyme intermediate -

Cysteine Proteases (Cathepsin): Cysteine-SH attacks

Thioacyl-enzyme intermediate

-

-

Product Release (Fluorescent): Free AMC contains a primary amine. The lone pair is now available to donate into the coumarin ring system, restoring the ICT state. This results in a bathochromic shift (Red shift) in absorption (~350-360 nm) and a massive increase in fluorescence emission at 440–460 nm .

Pathway Visualization

Caption: Enzymatic hydrolysis pathway converting the quenched Bz-FVR-AMC substrate into the fluorescent AMC product.

Target Specificity & Assay Conditions

A critical source of experimental error is the assumption of absolute specificity. Bz-FVR-AMC is a "promiscuous" substrate. You must select buffer conditions that isolate the protease of interest.

Comparative Assay Conditions

| Parameter | Thrombin (Factor IIa) | Cathepsin S | Trypsin |

| Primary Class | Serine Protease | Cysteine Protease | Serine Protease |

| Optimum pH | 7.4 – 8.0 | 6.0 – 6.5 | 7.6 – 8.0 |

| Buffer Base | Tris-HCl or HEPES | Na-Phosphate or Na-Acetate | Tris-HCl |

| Critical Additive | CaCl₂ (5–10 mM) | DTT or Cysteine (1–5 mM) | CaCl₂ (1–20 mM) |

| Inhibitors (Control) | Hirudin, PPACK | E-64, Leupeptin | TLCK, Benzamidine |

| Kinetic Note | Requires Ca²⁺ for stability.[1] | Requires reduction (DTT) to activate active site Cys. | Highly active; use low [E]. |

CRITICAL WARNING: Do NOT use DTT or Mercaptoethanol in Thrombin assays unless specifically testing disulfide reduction effects. Thrombin contains disulfides essential for its structure. Conversely, Cathepsin assays MUST contain a reducing agent (DTT) to prevent oxidation of the active site cysteine.

Experimental Protocol

Reagent Preparation

-

Stock Solution (10 mM): Dissolve Bz-FVR-AMC (MW ~681.8 g/mol ) in high-grade DMSO.

-

Stability: Store at -20°C, desiccated and protected from light. Stable for 6 months.

-

Verification: Check absorbance at 340 nm. If high background fluorescence exists before enzyme addition, the substrate has autohydrolyzed.

-

-

AMC Standard (1 mM): Dissolve free 7-Amino-4-methylcoumarin in DMSO to create a standard curve. This is required to convert Relative Fluorescence Units (RFU) to molar concentration.

Standard Assay Workflow (Thrombin Example)

This protocol is designed for a 96-well microplate format.

Step 1: Buffer Preparation

-

Buffer T: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4.

-

Note: BSA prevents enzyme adsorption to the plastic walls.

Step 2: Plate Setup

-

Experimental Wells: 80 µL Buffer T + 10 µL Enzyme (Thrombin, final conc 0.1–10 nM).

-

Substrate Control: 90 µL Buffer T (No enzyme).

-

Enzyme Control: 90 µL Buffer T + 10 µL Enzyme (No substrate).

-

AMC Standard Curve: Serial dilutions of free AMC (0 – 10 µM) in Buffer T.

Step 3: Reaction Initiation

-

Add 10 µL of Bz-FVR-AMC (diluted in Buffer T to 10x final concentration) to start the reaction.

-

Recommended Final [S]: 10 µM – 200 µM (bracket the expected

).

Step 4: Kinetic Detection

-

Instrument: Fluorescence Microplate Reader.

-

Temperature: 37°C.[2]

-

Wavelengths:

, -

Duration: Read every 30–60 seconds for 30–60 minutes.

Inner Filter Effect (IFE) Correction

At substrate concentrations >50 µM, the substrate itself may absorb the excitation light, artificially lowering the fluorescence signal.

Correction Formula:

- : Corrected Fluorescence

- : Observed Fluorescence

- : Absorbance of the solution at 360 nm (pathlength corrected).

- : Absorbance of the solution at 460 nm (pathlength corrected).

Workflow Visualization

Caption: Experimental workflow emphasizing buffer selection and Inner Filter Effect (IFE) correction logic.

Data Analysis & Troubleshooting

Quantitative Analysis

-

Slope Calculation: Plot RFU vs. Time (min). Determine the initial velocity (

, RFU/min) from the linear portion of the curve. -

Conversion: Use the AMC standard curve slope (RFU/µM) to convert

to µM/min. -

Michaelis-Menten: Plot

vs. [Substrate]. Fit to:- (Thrombin): Typically 10–100 µM (highly dependent on buffer ionic strength).

- (Cathepsin S): ~1070 mM⁻¹s⁻¹ [1].[2]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| High Background (T=0) | Substrate autohydrolysis or free AMC contamination. | Check stock purity. Store stock in DMSO, never water. |

| Non-Linear Rates | Substrate depletion (>10% consumed). | Reduce enzyme concentration or shorten measurement window. |

| Signal Decrease | Photobleaching or Inner Filter Effect. | Use IFE correction.[3][4] Reduce excitation intensity/slit width. |

| No Activity (Cathepsin) | Oxidation of active site. | Add DTT (2-5 mM) to the buffer immediately before use. |

References

-

Vasiljeva, O. et al. (2005). Recombinant human procathepsin S is capable of autocatalytic processing at neutral pH in the presence of glycosaminoglycans. FEBS Letters, 579(5), 1285–1290.

-

Backes, B. J. et al. (2000). Synthesis of positional-scanning libraries of fluorogenic peptide substrates to define the extended substrate specificity of plasmin and thrombin. Nature Biotechnology, 18, 187–193.

-

Zimmerman, M. et al. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry, 78(1), 47–51.

-

Lakowicz, J. R. (2006).[4] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Reference for Inner Filter Effect correction mechanics).

Sources

An In-Depth Technical Guide to Bafilomycin A1: A Potent V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Bafilomycin A1, a valuable tool in cellular and molecular biology research. We will delve into its chemical characteristics, mechanism of action, and practical applications, offering insights grounded in established scientific principles.

Core Compound Identification and Properties

The compound of interest, frequently associated with the CAS Number 88899-55-2, is Bafilomycin A1 . It is crucial to verify the CAS number to ensure the procurement of the correct reagent for experimental work.

Table 1: Physicochemical Properties of Bafilomycin A1

| Property | Value | Source(s) |

| CAS Number | 88899-55-2 | [1][2][3][4] |

| Molecular Formula | C35H58O9 | [2][3][4] |

| Molecular Weight | 622.83 g/mol | [1][2][3][4] |

| Appearance | White to off-white powder or solid | [2][4] |

| Solubility | Soluble in DMSO (up to 5 mg/ml, with warming), methanol, ethanol, acetone, and chloroform. Insoluble in water. | [2][4] |

| Storage Temperature | -20°C | [2][4] |

| Stability | Stable for 2 years from the date of purchase as supplied. Solutions in DMSO may be stored at -20°C for up to 3 months. | [2][4] |

The Scientific Foundation: Mechanism of Action

Bafilomycin A1 is a member of the macrolide antibiotic family, originally isolated from Streptomyces griseus.[1][2] Its significance in the scientific community stems from its highly specific and potent inhibition of vacuolar-type H+-ATPases (V-ATPases).[2][4]

V-ATPases are ATP-dependent proton pumps found in the membranes of various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. Their primary function is to acidify the lumen of these organelles, a process critical for a multitude of cellular functions.

Bafilomycin A1 exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, thereby blocking proton translocation. This action is highly selective, with a much lower affinity for other ATPases such as F-ATPases and P-ATPases.[4] This specificity makes Bafilomycin A1 an indispensable tool for dissecting the roles of V-ATPase in cellular processes.

Diagram 1: Simplified Mechanism of Bafilomycin A1 Action

Caption: Bafilomycin A1 inhibits V-ATPase by binding to the V0 subunit.

Applications in Research and Development

The targeted inhibition of V-ATPase by Bafilomycin A1 has established it as a cornerstone reagent in various research areas:

-

Autophagy Research: Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes. Lysosomal function is pH-dependent. By inhibiting lysosomal acidification, Bafilomycin A1 blocks the degradation of autophagic cargo, leading to the accumulation of autophagosomes. This allows researchers to study the flux and mechanisms of autophagy.[3]

-

Endocytosis and Lysosomal Trafficking: The proper sorting and processing of endocytosed material depend on the progressive acidification of endosomes and their maturation into lysosomes. Bafilomycin A1 disrupts these processes, enabling the study of endocytic pathways and lysosomal biogenesis.

-

Neuroscience: V-ATPases are crucial for the loading of neurotransmitters into synaptic vesicles. Bafilomycin A1 can be used to investigate the role of vesicular pH in neurotransmission.

-

Cancer Biology: The tumor microenvironment is often acidic, and V-ATPases have been implicated in cancer cell invasion and metastasis. Bafilomycin A1 is used to explore the therapeutic potential of targeting V-ATPases in cancer.

-

Virology: The entry of many enveloped viruses into host cells is pH-dependent, occurring within endosomal compartments. Bafilomycin A1 can be employed to determine if viral entry relies on endosomal acidification.

Experimental Protocol: Investigating Autophagic Flux Using Bafilomycin A1

This protocol provides a general framework for assessing autophagic flux in cultured cells using Bafilomycin A1.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

Bafilomycin A1 (stock solution in DMSO, e.g., 100 µM)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against LC3B

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Experimental Workflow:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with your experimental compound(s) for the desired duration. For the final 2-4 hours of the treatment period, add Bafilomycin A1 to a final concentration of 100 nM to a subset of the wells. Include a vehicle control (DMSO) and a Bafilomycin A1-only control.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant to a new tube.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against LC3B overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

Data Analysis and Interpretation:

The conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form) is a hallmark of autophagy. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II in the presence of Bafilomycin A1, compared to the untreated control, indicates an increase in autophagic flux. Bafilomycin A1 prevents the degradation of LC3-II in the lysosome, allowing for a more accurate measurement of the rate of autophagosome formation.

Diagram 2: Autophagic Flux Assay Workflow

Caption: Workflow for assessing autophagic flux using Bafilomycin A1.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Bafilomycin A1.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

-

Handling: Avoid inhalation of the powder. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

Bafilomycin A1 is a powerful and specific inhibitor of V-ATPase, making it an invaluable tool for researchers in numerous fields. Its ability to disrupt organellar acidification allows for the detailed investigation of fundamental cellular processes. By understanding its mechanism of action and employing it in well-designed experiments, scientists can continue to unravel the complexities of cellular function.

References

-

PubChem. Bafilomycin A1. National Center for Biotechnology Information. [Link]

Sources

- 1. Bafilomycin A1 | C35H58O9 | CID 6436223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BAFILOMYCIN A1 | 88899-55-2 [chemicalbook.com]

- 3. Bafilomycin A1 from Streptomyces griseus, ≥90% (HPLC), film, V-ATPase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. BAFILOMYCIN A1 CAS#: 88899-55-2 [m.chemicalbook.com]

Part 1: Core Principles of Bz-FVR-AMC in Coagulation Analysis

<-3> A-2_> ## An In-Depth Technical Guide to the Biological Applications of Bz-FVR-AMC in Hemostasis Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Benzoyl-Phe-Val-Arg-7-amido-4-methylcoumarin (Bz-FVR-AMC), a pivotal tool in the study of hemostasis. We will delve into the core principles of its application, provide detailed experimental protocols, and offer insights into data interpretation, all grounded in established scientific literature.

Molecular Profile and Mechanism of Action

Bz-FVR-AMC is a synthetic, fluorogenic substrate designed to be highly specific for certain serine proteases in the coagulation cascade.[1] Its molecular structure consists of a tripeptide sequence (Phenylalanine-Valine-Arginine) covalently linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). The N-terminus is protected by a benzoyl (Bz) group.

In its intact state, the AMC fluorophore is quenched and thus non-fluorescent. The key to its utility lies in the enzymatic cleavage of the amide bond between the C-terminal arginine residue and the AMC molecule. This cleavage event, primarily mediated by thrombin, liberates the AMC fluorophore, resulting in a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the activity of the enzyme.[2][3]

Caption: Enzymatic cleavage of Bz-FVR-AMC by thrombin.

Specificity and Target Enzymes

The tripeptide sequence Phe-Val-Arg mimics the natural cleavage site for thrombin (Factor IIa), making Bz-FVR-AMC a highly sensitive substrate for this pivotal coagulation enzyme.[4] Thrombin's central role in converting fibrinogen to fibrin renders assays utilizing Bz-FVR-AMC invaluable for assessing the overall potential of blood to clot.[5][6]

While thrombin is the primary target, it is crucial to acknowledge that other serine proteases with similar substrate specificities, such as Factor Xa, can also cleave Bz-FVR-AMC, albeit with different kinetic efficiencies.[7][8] This necessitates careful experimental design and data interpretation to ensure the measured activity is correctly attributed.

Part 2: Key Applications in Hemostasis Research

The unique properties of Bz-FVR-AMC have led to its widespread adoption in a variety of hemostasis-related assays.

Thrombin Generation Assays (TGA)

Thrombin Generation Assays (TGAs) are functional assays that measure the dynamics of thrombin formation and inhibition in plasma.[2][9][10] Unlike traditional clotting time tests (e.g., PT, aPTT) that only measure the initiation phase of coagulation, TGAs provide a more complete picture of the entire hemostatic process.[10]

Causality Behind Experimental Choice: By using Bz-FVR-AMC, TGAs can continuously monitor the concentration of active thrombin over time, generating a "thrombogram". This curve provides key parameters such as the lag time, peak thrombin concentration, and the total amount of thrombin generated (Endogenous Thrombin Potential or ETP).[10] This comprehensive data is essential for assessing thrombotic or bleeding risks and for monitoring the efficacy of anticoagulant therapies.[2]

High-Throughput Screening (HTS) for Coagulation Inhibitors

The robust and sensitive nature of the fluorescence signal generated from Bz-FVR-AMC makes it ideally suited for high-throughput screening (HTS) of potential anticoagulant compounds. The principle is straightforward: a decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of the target enzyme (e.g., thrombin).[11]

Causality Behind Experimental Choice: The assay's simplicity, reproducibility, and amenability to automation allow for the rapid screening of large chemical libraries. This accelerates the early stages of drug discovery by efficiently identifying "hit" compounds that can then be further characterized and optimized.[12]

Part 3: Detailed Experimental Protocols

Protocol: Thrombin Generation Assay in Platelet-Poor Plasma

This protocol outlines a standard method for performing a TGA in platelet-poor plasma (PPP).

Materials:

-

Platelet-Poor Plasma (PPP)

-

Trigger solution (containing tissue factor and phospholipids)

-

Bz-FVR-AMC substrate solution

-

Calcium Chloride (CaCl₂) solution

-

Thrombin calibrator

-

Assay buffer

-

96-well black microplate

-

Fluorescence plate reader (Excitation ~360-390 nm, Emission ~440-460 nm)[2]

Caption: Experimental workflow for a thrombin generation assay.

Methodology:

-

Plate Preparation: Pipette 80 µL of PPP into the sample wells of a 96-well black microplate. In separate wells for calibration, add 80 µL of assay buffer.

-

Reagent Addition: Add 20 µL of a pre-mixed trigger and Bz-FVR-AMC solution to all wells. Add a known concentration of thrombin calibrator to the calibration wells.

-

Initiation: Place the plate in a fluorescence plate reader pre-warmed to 37°C. Initiate the reaction by dispensing 20 µL of pre-warmed CaCl₂ solution into all wells.

-

Measurement: Immediately begin kinetic measurement of fluorescence intensity.

-

Data Analysis: Use the signal from the thrombin calibrator to convert the relative fluorescence units to thrombin concentration. Plot thrombin concentration versus time to generate the thrombogram.

Trustworthiness through Self-Validation: The inclusion of a thrombin calibrator is non-negotiable. It allows for the conversion of arbitrary fluorescence units to a standardized measure of thrombin activity, correcting for variations in plasma and substrate.[2]

Protocol: HTS for Thrombin Inhibitors

This protocol details a typical HTS assay for identifying thrombin inhibitors.

Materials:

-

Purified human thrombin

-

Bz-FVR-AMC substrate

-

Assay buffer

-

Test compound library (in DMSO)

-

Positive control inhibitor (e.g., hirudin)

-

384-well black microplates

-

Automated liquid handling system

-

Fluorescence plate reader

Methodology:

-

Compound Dispensing: Use an automated liquid handler to dispense test compounds, positive controls, and a vehicle control (DMSO) into the wells of a 384-well plate.

-

Enzyme Addition: Add a solution of purified human thrombin to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period to allow for compound-enzyme interaction.

-

Reaction Initiation: Add the Bz-FVR-AMC substrate solution to all wells to start the reaction.

-

Measurement: Measure the rate of fluorescence increase in a kinetic plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the vehicle and positive controls.

Trustworthiness through Self-Validation: Every HTS plate must include positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality. A Z' between 0.5 and 1.0 indicates a robust and reliable assay.

Part 4: Data Presentation and Interpretation

Quantitative Data Summary: HTS Hit Identification

| Compound ID | Concentration (µM) | Fluorescence Rate (RFU/min) | Percent Inhibition |

| Vehicle | - | 4587 | 0% |

| Hirudin | 1 | 123 | 97.3% |

| Compound A | 10 | 4502 | 1.9% |

| Compound B | 10 | 1893 | 58.7% (Hit) |

| Compound C | 10 | 354 | 92.3% (Hit) |

Part 5: Concluding Remarks

Bz-FVR-AMC is a powerful and versatile tool in the arsenal of the hemostasis researcher. Its application in thrombin generation assays provides a nuanced view of the coagulation process, while its utility in high-throughput screening accelerates the discovery of novel antithrombotic agents. A thorough understanding of its mechanism, specificity, and the principles of robust assay design, as outlined in this guide, is paramount to generating high-quality, reliable data.

References

- Butenas, S., & Mann, K. G. (2002). A review of commercially available thrombin generation assays.

- Hemker, H. C., Giesen, P., Al Dieri, R., Regnault, V., de Smedt, E., Wagenvoord, R., Lecompte, T., & Beguin, S. (2003). Calibrated automated thrombin generation measurement in clotting plasma. Pathophysiology of Haemostasis and Thrombosis, 33(1), 4-15.

- Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide chromogenic and fluorogenic substrates. Methods in Enzymology, 80, 341-361.

- Mann, K. G., Butenas, S., & Brummel, K. (2003). The dynamics of thrombin formation. Arteriosclerosis, Thrombosis, and Vascular Biology, 23(1), 17-25.

- van Oeveren, W., Haan, J., Lagerman, P., & Schoen, P. (n.d.).

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

Sources

- 1. Bachem Bz-Phe-Val-Arg-AMC Hydrochloride, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Extended Cleavage Specificity of Human Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of fluorogenic substrates to monitor thrombin generation for the analysis of plasma and whole blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Fluorogenic peptide-based substrates for monitoring thrombin activity [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thrombin Generation | technoclone.com [technoclone.com]

- 10. Thrombin Generation Assays [practical-haemostasis.com]

- 11. s3.studentvip.com.au [s3.studentvip.com.au]

- 12. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorogenic Peptide Substrates for Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

The precise regulation of enzymatic activity is fundamental to nearly all biological processes.[1] Consequently, enzymes have become a major class of therapeutic targets for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[2][3] A deep understanding of enzyme kinetics—the study of the rates of enzyme-catalyzed chemical reactions—is therefore indispensable for both fundamental biological research and the discovery and development of new drugs.[4][5] Among the various tools available for enzyme analysis, fluorogenic peptide substrates have emerged as a particularly powerful and versatile class, offering high sensitivity, continuous real-time monitoring, and suitability for high-throughput screening (HTS) applications.[6][7][8]

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core principles, design considerations, experimental workflows, and applications of fluorogenic peptide substrates for enzyme kinetics. It aims to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively design, implement, and interpret enzyme assays using these sophisticated tools.

Part 1: The "Turn-On" Mechanism: Fundamental Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules ingeniously designed to be essentially non-fluorescent until they are acted upon by a specific enzyme.[1] The enzymatic modification, most commonly the cleavage of a peptide bond, instigates a conformational or chemical change that results in a significant increase in fluorescence intensity. This "turn-on" fluorescent signal provides a direct and continuous measure of enzyme activity.[1] The underlying mechanisms for this fluorescence activation are primarily based on the principles of Förster Resonance Energy Transfer (FRET) and intramolecular quenching.

Förster Resonance Energy Transfer (FRET) in Enzyme Substrates

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two light-sensitive molecules, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 10-100 Å).[9][10] In the context of a fluorogenic peptide substrate, the donor and quencher are covalently attached to the same peptide backbone.[11] When the donor fluorophore is excited by an external light source, it transfers its energy to the nearby quencher molecule instead of emitting a photon.[11] This results in the substrate being initially non-fluorescent or exhibiting very low fluorescence.

Upon the introduction of the target enzyme, the peptide substrate is cleaved at a specific recognition site. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process.[11] Freed from the quenching effect, the donor fluorophore can now emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, providing a real-time measure of enzyme activity.[9][11]

Caption: FRET mechanism in fluorogenic peptide substrates.

Intramolecularly Quenched Fluorescent (IQF) Peptides

A significant advancement in fluorogenic substrate design has been the development of intramolecularly quenched fluorescent (IQF) peptides. These substrates utilize a non-fluorescent quencher, which offers improved analytical performance by minimizing background fluorescence that can arise from the quencher itself.[12] The principle of operation is identical to FRET-based substrates, but the use of a "dark" quencher leads to a higher signal-to-noise ratio upon substrate cleavage.

Self-Quenching Substrates

An alternative design strategy involves self-quenching substrates, where a single dye is used. In some instances, the fluorescence of a fluorophore can be quenched by a specific amino acid residue, such as tryptophan, within the peptide sequence.[13] The close proximity and hydrophobic interactions between the fluorophore and the tryptophan residue can lead to the formation of ground-state complexes, resulting in fluorescence quenching via photoinduced electron transfer (PET).[13] Enzymatic cleavage separates the fluorophore from the quenching tryptophan residue, restoring fluorescence.[13]

Caption: Mechanism of a self-quenching peptide substrate.

Part 2: Designing High-Performance Fluorogenic Peptide Substrates

The performance of a fluorogenic enzyme assay is critically dependent on the design of the peptide substrate. A well-designed substrate will exhibit high specificity for the target enzyme, a low background signal, and a large dynamic range upon cleavage.

The Peptide Sequence: The Key to Specificity

The amino acid sequence of the peptide is arguably the most important design element, as it dictates the substrate's specificity for the target enzyme.[11] An ideal peptide sequence should be readily recognized and cleaved by the enzyme of interest, while remaining resistant to cleavage by other enzymes that may be present in the sample. Several strategies can be employed for designing the peptide sequence:

-

Mimicking Natural Substrates: The most straightforward approach is to base the peptide sequence on the known cleavage site of a natural protein substrate of the target enzyme.[6]

-

Reverse Design from Inhibitors: Potent and selective peptide-based enzyme inhibitors can be converted into substrates by replacing the inhibitory warhead with a fluorogenic leaving group.[14]

-

Combinatorial Library Screening: Large libraries of peptides with randomized sequences can be screened to identify optimal cleavage sequences for a particular enzyme.[15][16]

Selecting the Optimal Fluorophore-Quencher Pair

The choice of the fluorophore-quencher pair is crucial for achieving high sensitivity.[11] The primary consideration is the spectral overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor quencher.[10][11] The greater the overlap, the more efficient the energy transfer and the lower the background fluorescence. Other important factors include:

-

Quantum Yield: The fluorophore should have a high fluorescence quantum yield to maximize the signal upon cleavage.[15]

-

Stokes Shift: A large Stokes shift (the difference between the excitation and emission maxima) helps to minimize self-absorption and reduces background noise.[17]

-

Photostability: The fluorophore should be resistant to photobleaching during the course of the experiment.

-

Solubility and Stability: The chosen dyes should not adversely affect the solubility or stability of the peptide substrate in the assay buffer.

Below is a table of commonly used fluorophore-quencher pairs:

| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) |

| Abz (2-Aminobenzoyl) | Dnp (2,4-Dinitrophenyl) | 320 | 420 |

| Mca (7-Methoxycoumarin-4-yl acetyl) | Dnp (2,4-Dinitrophenyl) | 325 | 392 |

| EDANS | DABCYL | 340 | 490 |

| FAM (Carboxyfluorescein) | DABCYL | 492 | 517 |

| Tryptophan | Dansyl | 280 | 360 |

Synthesis and Purification of Fluorogenic Peptides

Fluorogenic peptide substrates are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[14][15] This method allows for the precise and efficient assembly of the peptide sequence on a solid support. The fluorophore and quencher can be incorporated at specific positions during or after the peptide synthesis. Following synthesis, the crude peptide is cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), to ensure high purity and remove any fluorescent impurities that could contribute to background signal.

Part 3: Experimental Workflow for Enzyme Kinetic Analysis

A well-planned and executed experimental workflow is essential for obtaining accurate and reproducible enzyme kinetic data. This section outlines the key steps, from assay development to data analysis.

Assay Development and Optimization

Before embarking on detailed kinetic studies, it is crucial to develop and optimize the assay conditions to ensure a robust and reliable measurement system.

Caption: Experimental workflow for enzyme kinetic analysis.

Detailed Protocol: Determining Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol provides a general framework for determining the Michaelis-Menten constants, Km and Vmax, using a fluorogenic peptide substrate and a microplate reader.

Materials and Reagents:

-

Purified enzyme of interest

-

Fluorogenic peptide substrate specific for the target enzyme

-

Assay Buffer: Optimized for enzyme activity (e.g., Tris-HCl, HEPES) with appropriate pH and any necessary cofactors (e.g., NaCl, CaCl₂, ZnCl₂).[11]

-

Inhibitor (optional): For control experiments or inhibitor screening.[11]

-

DMSO: For dissolving the peptide substrate.

-

Black, opaque 96-well or 384-well microplates.[11]

-

Microplate reader with fluorescence detection capabilities.

Experimental Procedure:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the fluorogenic peptide substrate in DMSO. Store aliquots at -20°C or -80°C, protected from light.[11]

-

Prepare a concentrated stock solution of the enzyme in a suitable buffer. Store on ice or as recommended for the specific enzyme.[11]

-

Prepare the assay buffer and bring it to the optimal temperature for the enzyme assay.[11]

-

-

Assay Setup:

-

In a black microplate, add the assay buffer to each well.[11]

-

Create a serial dilution of the substrate in assay buffer. It is recommended to test a range of substrate concentrations, typically from 0.1 to 10 times the expected Km.

-

Add the enzyme to the appropriate wells at its predetermined optimal concentration.

-

Crucial Controls:

-

No-Enzyme Control: Contains the highest concentration of substrate but no enzyme, to measure background fluorescence.[11]

-

No-Substrate Control: Contains the enzyme but no substrate, to measure any intrinsic fluorescence of the enzyme preparation.

-

Product Standard Curve: To convert relative fluorescence units (RFU) to molar concentrations of the product, prepare a standard curve using the free fluorophore (the product of the enzymatic reaction).[4]

-

-

-

Initiation of the Reaction:

-

To start the reaction, add the enzyme to all wells (or substrate, if the enzyme was added first). The final substrate concentration should typically be at or below the Michaelis-Menten constant (Km) for accurate kinetic measurements.[11]

-

Mix the contents of the wells thoroughly but gently, avoiding the introduction of air bubbles.[18]

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.[18]

-

Measure the fluorescence intensity at regular intervals over a set period. The initial, linear phase of the reaction is of primary interest.

-

Data Acquisition and Analysis

-

Standard Curve: Plot the fluorescence intensity of the product standards against their known concentrations to generate a standard curve. This will allow you to convert the change in RFU/time to moles of product formed/time.[4][19]

-

Initial Velocity Calculation: For each substrate concentration, plot fluorescence intensity versus time. The initial velocity (v₀) of the reaction is the slope of the linear portion of this curve.

-

Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).

-

Kinetic Parameter Determination: Fit the data to the Michaelis-Menten equation using non-linear regression analysis software:

v₀ = (Vmax * [S]) / (Km + [S])

This will yield the values for Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate).[4]

Part 4: Troubleshooting and Advanced Applications

Even with a well-designed assay, experimental challenges can arise. This section addresses common issues and explores the broader applications of fluorogenic peptide substrates.

Common Pitfalls and Troubleshooting

| Problem | Possible Causes | Solutions |

| High Background Fluorescence | Substrate degradation or impurity | Use high-purity substrate; store stock solutions properly. |

| Autofluorescence from assay components or plate | Use black microplates; check for buffer component fluorescence. | |

| Low Signal or No Activity | Incorrect excitation/emission wavelengths | Verify instrument settings for the specific fluorophore.[18] |

| Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage and handling.[18] | |

| Suboptimal assay conditions (pH, temp) | Re-optimize assay conditions.[18] | |

| Poor Reproducibility | Pipetting errors | Use calibrated pipettes; prepare a master mix for reagents.[18] |

| Temperature gradients across the plate | Equilibrate the plate and reagents to the reaction temperature.[18] | |

| Evaporation | Use plate sealers for long incubation times.[18] | |

| Non-linear Standard Curve | Inner filter effect at high concentrations | Dilute samples or use a lower substrate concentration.[18] |

| Enzyme saturation | Ensure substrate concentration is not excessively high.[18] |

Applications in High-Throughput Screening (HTS) for Drug Discovery

Fluorogenic peptide substrates are exceptionally well-suited for HTS of enzyme inhibitors.[9] Their high sensitivity allows for the use of small reaction volumes and low enzyme concentrations, which is cost-effective. The "mix-and-read" format is easily automated, enabling the screening of large compound libraries in a short amount of time.

Beyond Proteases: Applications for Other Enzyme Classes

While this guide has focused on proteases, the principles of fluorogenic substrate design can be adapted for other enzyme classes, such as kinases, phosphatases, and glycosidases. For example, a fluorogenic kinase assay might use a peptide that becomes a substrate for a protease only after it has been phosphorylated by the kinase.

In Vivo and Cellular Imaging

A burgeoning application of fluorogenic substrates is in the imaging of enzyme activity within living cells and even whole organisms.[3][12] By designing cell-permeable substrates, researchers can visualize the spatio-temporal dynamics of enzyme activity in a physiological context, providing invaluable insights into cellular signaling pathways and disease progression.[3]

Conclusion

Fluorogenic peptide substrates are indispensable tools in modern enzymology, offering unparalleled sensitivity, real-time kinetic measurement, and adaptability to high-throughput applications. A thorough understanding of their underlying principles, coupled with careful consideration of substrate design and assay optimization, empowers researchers to unravel the complexities of enzyme function and accelerate the discovery of novel therapeutics. As the field continues to evolve, we can anticipate the development of even more sophisticated fluorogenic probes that will further illuminate the intricate roles of enzymes in health and disease.

References

- An In-depth Technical Guide to the Core Mechanism of Quenched Fluorescent Peptide Substrates - Benchchem.

- Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC.

- A Sensitive and Robust Enzyme Kinetic Experiment Using Microplates and Fluorogenic Ester Substrates - Pendidikan Kimia.

- Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries | PNAS.

- TR-FRET Peptide - QYAOBIO.

- Quenched Fluorescent Peptides - ProteoGenix.

- Working mechanism of mono-labeled self-quenching peptide substrates... - ResearchGate.

- troubleshooting common issues in fluorescent protease assays - Benchchem.

- Single-enzyme kinetics with fluorogenic substrates: lessons learnt and future directions.

- Internally quenched fluorescent peptide substrates disclose the subsite preferences of human caspases 1, 3, 6, 7 and 8 - NIH.

- Measuring Enzyme Kinetics with AFC Fluorogenic Substrates: Application Notes and Protocols - Benchchem.

- Microplate Enzyme Assay Using Fluorescence Original Reference.

- Protease specificity determination by using cellular libraries of peptide substrates (CLiPS).

- Fret Substrates - Bachem.

- Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - HK.

- FRET peptide substrates for the Botulinum toxins type A, B, and E and for anthrax lethal factor. - List Labs.

- Quenched Fluorescent Peptides.

- The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed.

- FRET Systems - Biosyntan GmbH.

- The Design and Application of Peptide-Based Fluorogenic Substrates: A Technical Guide - Benchchem.

- EP3127913A1 - Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity - Google Patents.

- A schematic representation of the use of fluorogenic peptide substrates... - ResearchGate.

- Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review.

- Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC - NIH.

- Peptide Labeling - Sigma-Aldrich.

- fluorophore and quencher peptide must have a perfect spectral overlap - esrcja.wiki.

- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS | Abcam.

- Fluorescent Dyes for Labeling Peptides - LubioScience.

- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC.

- How to Use Fluorescence Spectroscopy for Enzyme Activity Assays - Patsnap Synapse.

- Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology.

- Fluorogenic – Knowledge and References - Taylor & Francis.

- Assay Troubleshooting | MB - About.

- Troubleshooting guide - NCBI.

- Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs.

- Bright Tide Fluor™-Based Fluorescent Peptides and Their Applications in Drug Discovery and Disease Diagnosis | AAT Bioquest.

- Fluorophore Selection Guide | Thermo Fisher Scientific - US.

- Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC - NIH.

- Fluorometric Enzyme Assays.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorogenic Substrates | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. FRET Peptide - TR-FRET Peptide - QYAOBIO [qyaobio.com]

- 10. esrcja.wiki [esrcja.wiki]

- 11. benchchem.com [benchchem.com]

- 12. Quenched Fluorescent Peptides – ProteoGenix [proteogenix.science]

- 13. researchgate.net [researchgate.net]

- 14. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 17. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. nrel.colostate.edu [nrel.colostate.edu]

Methodological & Application

Application Note: Precision Preparation of Bz-Phe-Val-Arg-AMC Stock Solutions

Abstract & Introduction

Bz-Phe-Val-Arg-AMC (Benzoyl-Phe-Val-Arg-7-amino-4-methylcoumarin), often designated as Thrombin Substrate III, is a highly specific fluorogenic substrate used to assay serine proteases, particularly Thrombin and Trypsin-like enzymes. Upon enzymatic cleavage of the amide bond between Arginine and the AMC fluorophore, the non-fluorescent substrate releases free 7-amino-4-methylcoumarin (AMC), which fluoresces intensely (Ex ~360nm / Em ~460nm).

Accurate kinetic parameters (

Physicochemical Profile

Before preparation, verify the specific salt form on your product label. The molecular weight (MW) varies significantly between the free base, Hydrochloride (HCl), and Trifluoroacetate (TFA) salts.

| Property | Specification | Notes |

| Compound Name | Bz-Phe-Val-Arg-AMC | Thrombin Substrate III |

| CAS Number | 88899-22-3 | |

| MW (HCl Salt) | ~718.25 g/mol | Common commercial form |

| MW (TFA Salt) | ~705.70 g/mol | Check specific lot CoA |

| Solubility | Soluble in DMSO, DMF | >10 mM achievable in DMSO |

| Excitation/Emission | 360 nm / 460 nm | Values for free AMC |

| Extinction Coeff.[1][2][3] ( | ~17,800 M⁻¹cm⁻¹ | At 340-350 nm (AMC moiety) |

Mechanism of Action

Understanding the reaction mechanism highlights why stock stability is critical. Spontaneous hydrolysis (due to wet DMSO) mimics enzymatic activity, creating high background fluorescence.

Figure 1: Enzymatic hydrolysis of Bz-Phe-Val-Arg-AMC by Thrombin releases the fluorogenic AMC group.

Protocol: Stock Solution Preparation

Phase 1: Materials & Pre-Calculation

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

-

Critical: DMSO is hygroscopic. Absorbed water causes spontaneous hydrolysis of the Arg-AMC bond.

-

-

Vessel: Amber glass vial or foil-wrapped polypropylene tube (protect from light).

-

Calculation:

[4]-

Example: To make 1 mL of 10 mM stock using the HCl salt (MW 718.25):

-

Phase 2: The Workflow

Figure 2: Step-by-step workflow for preparing and storing fluorogenic peptide stocks.

Phase 3: Detailed Steps

-

Equilibration: Remove the product vial from the freezer and allow it to warm to room temperature (approx. 30 mins) before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

-

Weighing: Accurately weigh the peptide into a sterile, amber microcentrifuge tube.

-

Note: Synthetic peptides can be static.[5] Use an anti-static gun or polonium strip if available.

-

-

Solvation: Add the calculated volume of Anhydrous DMSO .

-

Do not use water or aqueous buffers for the stock solution.

-

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 2-5 minutes (keep temperature <30°C).

-

Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C, protected from light and moisture.

Quality Control: Concentration Verification

Gravimetric preparation (weighing) is prone to error with small masses (<5 mg). Verification via Beer-Lambert Law is recommended for critical assays.

Method:

-

Dilute the stock 1:1000 in Methanol or Ethanol (not buffer, to avoid hydrolysis during measurement).

-

Measure Absorbance (OD) at 342 nm (or peak near 325-350 nm).

-

Calculate actual concentration:

- (Extinction coefficient of AMC moiety).

- (Pathlength).

Acceptance Criteria:

-

Calculated concentration should be within ±10% of target.

-

High background fluorescence in the "blank" (buffer + substrate, no enzyme) indicates free AMC contamination or degradation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Free AMC present | Check purity (HPLC). Ensure stock was made in anhydrous DMSO. |

| Precipitation | High Concentration | Sonicate warm (37°C). Do not exceed 20 mM if possible. |

| Low Signal | Photobleaching | Ensure amber vials are used. Avoid ambient light exposure. |

| Inconsistent Rates | Freeze-Thaw damage | Use single-use aliquots. Do not refreeze more than once. |

References

-

PubChem. Bz-Phe-Val-Arg-AMC Compound Summary. National Library of Medicine. Available at: [Link]

-

ChemSrc. Bz-Phe-Val-Arg-AMC Hydrochloride Salt Physicochemical Properties. Available at: [Link]

Sources

- 1. BZ-Phe-val-arg-amc | C37H43N7O6 | CID 11700365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile Solid-Phase Synthesis of Peptide-7-Amino-4-Methylcoumarin Conjugates (Peptide-AMCs) Using a Novel AMC Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thrombin Substrate III, Fluorogenic Sensitive fluorogenic substrate for the quantitative determination of thrombin. | Sigma-Aldrich [sigmaaldrich.com]

- 4. medgepeptides.com [medgepeptides.com]

- 5. proimmune.com [proimmune.com]

Troubleshooting & Optimization

resolving solubility issues of Bz-Phe-Val-Arg-AMC in water

A Guide to Resolving Solubility Challenges for Robust and Reproducible Enzyme Assays

Welcome to the technical support hub for Bz-Phe-Val-Arg-AMC. As a Senior Application Scientist, I understand that realizing the full potential of a powerful fluorogenic substrate begins with its successful preparation. This guide is designed to provide you, our scientific partners, with in-depth, field-proven insights to overcome the common solubility hurdles associated with this peptide, ensuring the integrity and reproducibility of your experiments.

Part 1: The Root of the Problem - Understanding the Chemistry

Q: Why is my Bz-Phe-Val-Arg-AMC not dissolving in water?

A: The poor aqueous solubility of Bz-Phe-Val-Arg-AMC is a direct consequence of its chemical structure. While the Arginine (Arg) residue provides some polarity, the molecule is dominated by hydrophobic (water-repelling) moieties:

-

N-terminal Benzoyl (Bz) group: This large, aromatic group is highly hydrophobic.

-

Phenylalanine (Phe): This amino acid contains a bulky, nonpolar benzyl side chain.

These components make it energetically unfavorable for the peptide to interact with water molecules, leading to insolubility and potential precipitation.[1] A manufacturer datasheet notes that while the trifluoroacetate salt form has a solubility of approximately 1 mg/mL in water, this aqueous solution is not recommended for storage for more than one day, highlighting its instability.[2]

Part 2: The Gold Standard Protocol: Preparing a Stable Stock Solution

Directly dissolving the lyophilized powder in aqueous assay buffers is prone to failure. The established best practice is to first create a concentrated stock solution in a suitable organic solvent.

Recommended Solvents & Rationale

| Solvent | Type | Rationale for Use | Recommended Starting Concentration |

| DMSO | Polar Aprotic | Excellent solvating power for a wide range of organic molecules, including peptides. It effectively disrupts the hydrophobic interactions preventing dissolution in water. | 10-20 mM |

| DMF | Polar Aprotic | Similar to DMSO, it is a strong solvent for polar and nonpolar compounds. | 10-20 mM |

Step-by-Step Protocol for Reconstitution

This protocol is designed to ensure complete dissolution and minimize the risk of degradation or contamination.

-

Equilibrate the Vial: Before opening, allow the vial of lyophilized Bz-Phe-Val-Arg-AMC to warm to room temperature (approx. 20-30 minutes).[3] This critical step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the peptide's stability.[3][4]

-

Centrifuge Briefly: Gently tap or centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Add the Solvent: Using a calibrated pipette, add the appropriate volume of high-purity, anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., for a 10 mM stock of a 1 mg peptide with MW ~682 g/mol , add ~146 µL of DMSO). Pipette the solvent down the side of the vial, avoiding a direct jet onto the powder, which can cause aggregation.[3]

-

Facilitate Dissolution:

-

Primary Method: Gently swirl or tilt and roll the vial.[3]

-

If Needed: For stubborn powders, brief, gentle sonication (30-60 seconds) in a water bath can be effective. Avoid vigorous vortexing , as the shear forces and air introduction can accelerate peptide degradation and oxidation, especially for peptides containing Cys, Trp, or Met.[3]

-

-

Visual Inspection: Ensure the resulting solution is completely clear and free of any visible particulates. A cloudy or turbid solution indicates incomplete dissolution or aggregation.

-

Aliquot for Storage: To prevent the damaging effects of repeated freeze-thaw cycles, immediately portion the stock solution into single-use aliquots.[3][4][5] Store these aliquots in tightly sealed, low-protein-binding tubes.

Part 3: Troubleshooting Workflow

Encountering issues even after following the protocol? This workflow provides a logical path to diagnose and resolve common problems.

Part 4: Frequently Asked Questions (FAQs)

Q: How should I store my Bz-Phe-Val-Arg-AMC stock solutions?

A: Proper storage is crucial for maintaining the substrate's activity.

-

Lyophilized Powder: Store at -20°C or -80°C, protected from light and moisture.[3][4][5] A desiccator provides additional protection.[3]

-

Stock Solution (in DMSO/DMF): Store aliquots at -20°C for short-to-medium term (months) or -80°C for long-term stability (up to a year).[6] Avoid using frost-free freezers due to their temperature cycling, which can degrade the peptide.[3][5]

Q: I see precipitation in my assay buffer after adding the substrate stock. What should I do?

A: This is a classic sign that the final concentration of the substrate in the aqueous buffer is too high, or the percentage of organic solvent is insufficient to maintain solubility.

-

Check Final Concentration: The final working concentration of fluorogenic substrates like this is often in the low micromolar range (e.g., 10-100 µM).[7] If your final concentration is too high, the peptide will precipitate out of the aqueous solution. Try reducing the final concentration.

-

Assess Solvent Percentage: The final concentration of DMSO or DMF in your assay should typically be kept below 1-5% to avoid impacting enzyme activity. However, a very small amount is necessary to help keep the substrate soluble. Ensure you are not diluting the stock too aggressively in a single step. A serial dilution might be helpful.

-

Buffer pH: Ensure your assay buffer pH is within a stable range for the peptide, typically between pH 5-7.[6]

Q: Can I prepare a stock solution in water or PBS?

A: This is strongly discouraged. As one manufacturer datasheet indicates, aqueous solutions are not stable for more than a day.[2] Preparing the primary stock in an organic solvent like DMSO is the most reliable method to ensure complete dissolution and stability.

Q: My enzyme is sensitive to organic solvents. What are my options?

A: This is a common challenge. The key is to minimize the final solvent concentration.

-

Prepare a higher concentration stock: Make a more concentrated stock in DMSO (e.g., 40-50 mM, if solubility allows). This means you will add a smaller volume to your assay to reach the same final substrate concentration, thereby reducing the final DMSO percentage.

-

Run a solvent tolerance curve: Before your main experiment, test your enzyme's activity in the presence of varying final concentrations of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5%). This will define the maximum allowable solvent concentration that does not inhibit your enzyme, allowing you to optimize the substrate dilution strategy.

References

-

GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. [Link]

-

Genomics Research. (2023). Peptide Storage & Stability: A Definitive Guide. [Link]

-

Aurell, L., et al. (1979). Serine protease specificity for peptide chromogenic substrates. Thrombosis Research. [Link]

-

PeptaNova. Trypsin & Trypsin-like Protease Substrates. [Link]

-

LifeTein. (2026). Peptide Storage: Best Practices For Stability And Longevity. [Link]

-

GenScript. (2014). Avoiding peptide assay failure: hidden problems and solutions. [Link]

-

sb-PEPTIDE. Peptide handling & storage guidelines. [Link]

-

Chemsrc. (2025). Bz-Phe-Val-Arg-AMC hydrochloride salt | CAS#:88899-22-3. [Link]

-

ResearchGate. (2015). My TMB substrate for ELISA is forming black precipitate about 10 mins after stopping, how can I prevent this?[Link]

-

Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry. [Link]

-

ResearchGate. Dependence on the fluorogenic substrate concentration (Z- Phe-Arg-AMC)...[Link]

-

Amsbio. Bz-Phe-Val-Arg-pNA (Thrombin Trypsin Papain Substrate). [Link]

-

Haney, E. F., et al. (2019). Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Cellular and Infection Microbiology. [Link]

-

Harris, F. M., et al. (2002). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences. [Link]

-

G. Müller, C., et al. (2021). Biosynthesis and Mechanism of Action of the Cell Wall Targeting Antibiotic Hypeptin. Angewandte Chemie International Edition. [Link]

-

Li, D., et al. (2021). Experimental Determination and Thermodynamic Correlation of 7-Amino-4-Methylcoumarin Solubility in Various Cosolvency Mixtures. Journal of Chemical & Engineering Data. [Link]

-

Lei, J., et al. (2021). Antimicrobial peptides: mechanism of action, activity and clinical potential. International Journal of Molecular Sciences. [Link]

-

Interchim. Fluorogenic Substrates. [Link]

-

YouTube. Home. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. honestpeptide.com [honestpeptide.com]

- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]

- 5. bluewellpeptides.com [bluewellpeptides.com]

- 6. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 7. Bz-Phe-Val-Arg-AMC hydrochloride salt | CAS#:88899-22-3 | Chemsrc [chemsrc.com]

Technical Support Center: Minimizing Inner Filter Effect (IFE) in High-Concentration Assays

Current Status: Operational Operator: Senior Application Scientist Ticket ID: IFE-OPT-001

Introduction: The "Invisible" Error in Your Data

Welcome to the technical support hub. You are likely here because your enzyme kinetics curves are flattening prematurely, your

In high-concentration substrate assays—common in

This guide provides the diagnostic logic and engineering protocols to eliminate IFE from your workflow.

Module 1: The Diagnostic Hub

Is it Inhibition, Quenching, or IFE?

Before applying corrections, you must confirm that IFE is the culprit. A flattening curve can mimic enzyme saturation or collisional quenching. Use this logic flow to diagnose your assay.

Diagnostic Logic Flow

Figure 1: Decision matrix for distinguishing Inner Filter Effects from quenching or instrumental limitations.

Module 2: Hardware & Physics Solutions

The "No-Math" Approach: Changing the Optical Geometry

If you cannot dilute your sample (e.g., you need to reach

Protocol A: Pathlength Reduction via Z-Focus

Theory: According to the Beer-Lambert Law (

Step-by-Step Implementation:

-

Plate Selection: Switch from a standard 96-well plate (300 µL volume) to a Low-Volume 384-well plate or a half-area 96-well plate .

-

Why: This maintains concentration (

) but reduces the vertical pathlength (

-

-

Z-Height Optimization:

-

Open your reader control software.

-

Locate the "Z-Focus" or "Read Height" parameter.

-

Run a "Z-scan" on your highest concentration well.

-

Crucial Step: Select a read height that is slightly offset from the peak intensity, closer to the liquid surface (if top-reading).

-

Note: This reduces the volume of liquid the excitation light must travel through before reaching the focal point.

-

Protocol B: Red-Edge Excitation

Theory: Most fluorophores have a "red tail" in their excitation spectrum. By exciting at a longer wavelength (lower energy) than the peak, you drastically reduce the molar absorptivity (

Implementation:

-

Standard: Excitation at

(e.g., 480 nm). -

Modified: Shift excitation +10 to +20 nm (e.g., 495 nm).

-

Trade-off: You will lose roughly 30-50% of total fluorescence intensity, but you will gain significant linearity.

Module 3: Mathematical Correction

The "Data" Approach: Post-Acquisition Correction

If hardware adjustments are insufficient, you must apply the classic correction formula derived by Lakowicz. This methodology assumes you can measure the absorbance of the exact same wells used for fluorescence.

The Correction Workflow

Figure 2: Data processing pipeline for mathematical IFE correction.

Step-by-Step Correction Protocol

-

Prepare the Reader: Ensure your plate reader is set to "Monochromator" mode (if available) to allow flexible wavelength selection.

-

Acquire Fluorescence: Measure your plate (Fluorescence Intensity) as normal.

-

Acquire Absorbance:

-

Immediately after the fluorescence read, measure the Absorbance (OD) of the same plate.

-

Wavelength 1: Measure OD at your Excitation wavelength (

).[2][4] -

Wavelength 2: Measure OD at your Emission wavelength (

).[2][4] -

Note: If your reader cannot measure OD at the emission wavelength (often in the visible range), use a standard UV-Vis spectrophotometer, but you must correct for pathlength differences (Standard cuvette = 1 cm; Microplate ~0.3 - 0.5 cm).

-

-

Apply the Formula:

Data Comparison: Raw vs. Corrected

Example: Fluorescein titration in a 96-well plate.

| Concentration (µM) | Absorbance ( | Raw Fluorescence (RFU) | Correction Factor ( | Corrected Fluorescence (RFU) |

| 0.1 | 0.005 | 1,000 | 1.006 | 1,006 |

| 1.0 | 0.05 | 9,500 | 1.059 | 10,060 |

| 10.0 | 0.50 | 45,000 | 1.778 | 80,010 |

| 50.0 | 2.50 | 12,000 | 17.78 | 213,360 |

Note how the Raw signal drops at 50 µM (due to IFE), but the Corrected signal recovers the linear relationship.

Module 4: Frequently Asked Questions (FAQ)

Q: My reader measures Absorbance and Fluorescence, but the pathlengths are different. Can I still use the formula? A: Yes, but you must normalize the pathlength. Absorbance is pathlength-dependent.[1][5] If you measure OD in a cuvette (1 cm) but fluorescence in a plate (0.5 cm), you must divide the cuvette OD by 2 before plugging it into the Lakowicz equation.

Q: At what OD does IFE become "fatal" to my data? A: The "Safe Zone" is generally OD < 0.05 .

-

OD 0.1: ~10% signal attenuation (Manageable).

-

OD > 0.3: Significant non-linearity. Mathematical correction is required.

-

OD > 1.5: The correction formula breaks down because the light is not just attenuated, but fully blocked at the bottom of the well. You must dilute or change wavelengths.

Q: How does IFE affect my

References

-

Lakowicz, J. R. (2006).[3][4][6] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[3][6]

- The authoritative text on fluorescence mechanics and the deriv

-

Friganović, T., et al. (2022).[5] "Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus." Analytical Chemistry.

- Validation of Z-positioning hardware corrections in modern micropl

-

Fonin, A. V., et al. (2014). "Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction." PLOS ONE.

- Detailed analysis of primary vs. secondary IFE and correction limits.

-

Liu, Y., et al. (2023). "Reducing the Inner Filter Effect in Microplates by Increasing Absorbance? The AddAbs Method." Analytical Chemistry.

- Advanced reading: A novel approach using added absorbers to linearize response.

Sources

- 1. edinst.com [edinst.com]

- 2. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sw.pharma.hr [sw.pharma.hr]

- 4. static.horiba.com [static.horiba.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lakowicz, J.R. (2006) Principles of Fluorescence Spectroscopy. 3rd Edition, Springer, Berlin. - References - Scientific Research Publishing [scirp.org]

Technical Support Center: Stability & Storage of Bz-Phe-Val-Arg-AMC

Topic: Preventing Spontaneous Hydrolysis of Thrombin/Trypsin Substrate (Bz-FVR-AMC) Ticket ID: TS-AMC-STABILITY-001 Status: Open Responder: Senior Application Scientist, Assay Development

Core Directive: The Mechanistic "Why"[1]

Before optimizing your protocol, you must understand the chemistry driving the failure. Bz-Phe-Val-Arg-AMC is a fluorogenic peptide substrate.[1] Its utility relies on the amide bond between the C-terminal Arginine (Arg) and the fluorophore 7-amino-4-methylcoumarin (AMC).

The Degradation Mechanism

Spontaneous hydrolysis occurs when this amide bond is cleaved non-enzymatically .

-

Nucleophilic Attack: Water molecules (or hydroxide ions at basic pH) act as nucleophiles, attacking the carbonyl carbon of the Arg-AMC amide bond.

-

Leaving Group Release: The bond breaks, releasing free AMC.

-

Consequence: Intact Bz-FVR-AMC is virtually non-fluorescent (quenched). Free AMC is highly fluorescent.[2] Therefore, hydrolysis results in high background noise , destroying your assay's signal-to-noise ratio (Z' factor).

Key Takeaway: Moisture is the enemy. Even trace water in your DMSO stock, combined with freeze-thaw cycles, will catalyze this reaction during storage.

Gold Standard Protocol: Preparation & Storage

This protocol is designed as a self-validating system . If followed, it minimizes variables that lead to spontaneous hydrolysis.

Reagents Required[4][5][6][7][8]

-

Substrate: Bz-Phe-Val-Arg-AMC (Lyophilized powder).[1]

-

Solvent: High-grade Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, treated with molecular sieves. Do not use standard laboratory-grade DMSO that has been opened for weeks.

-

Storage: Amber microcentrifuge tubes (Light protection).

-

Desiccant: Silica gel packs.

Step-by-Step Workflow

Step 1: Equilibrated Opening

-

Action: Remove the lyophilized vial from the freezer and let it sit at room temperature (RT) for 20–30 minutes before opening.

-

Scientific Logic: Opening a cold vial introduces atmospheric moisture, which instantly condenses on the hygroscopic peptide powder.

Step 2: Solubilization (The Stock)

-

Action: Dissolve powder in anhydrous DMSO to a concentration of 10 mM to 100 mM . Vortex until completely clear.

-

Critical Constraint: Never use water or aqueous buffer for the stock solution.

Step 3: Immediate Aliquoting

-

Action: Dispense the stock into single-use aliquots (e.g., 10–50 µL) in amber tubes.

-

Scientific Logic: This eliminates freeze-thaw cycles.[3] Each thaw event introduces condensation and thermal stress, accelerating hydrolysis [1][2].

Step 4: The "Double-Seal" Storage

-

Action: Place aliquots in a secondary container (box/bag) containing fresh desiccant packs. Store at -20°C (acceptable) or -80°C (optimal).

Stability Data Matrix

| State | Solvent/Condition | Temperature | Stability Estimate |

| Powder | Lyophilized, Desiccated | -20°C | > 2 Years [3] |

| Stock | Anhydrous DMSO | -20°C / -80°C | 6 Months - 1 Year [2] |

| Stock | Anhydrous DMSO | 4°C / RT | < 24 Hours (Avoid) |

| Working | Aqueous Buffer (pH 7-8) | RT | < 4 Hours (Use Immediately) |

Troubleshooting & FAQs

Q1: My "Blank" (No Enzyme) wells have high fluorescence. Is my stock bad?

Diagnosis: Likely yes. This indicates high levels of free AMC, usually caused by moisture contamination in the stock over time. Troubleshooting Steps:

-

Check the Solvent: Did you use anhydrous DMSO? Old DMSO absorbs water from the air.

-

Calculate Background: Measure the fluorescence of your stock diluted in buffer vs. buffer alone. If the stock background is >10-15% of your positive control signal, discard the stock.

-

Autofluorescence: Ensure your test compounds are not fluorescing at Ex/Em 360/460 nm [4].

Q2: Can I store the diluted working solution (e.g., 50 µM in buffer)?

Answer: No. Reasoning: Once diluted into aqueous buffer, the "clock starts." At neutral or basic pH (common for Thrombin/Trypsin assays), the rate of spontaneous hydrolysis increases significantly. Prepare working solutions immediately before the assay plate is run [2].

Q3: I see precipitation when I add the DMSO stock to my assay buffer.

Diagnosis: "Crash-out" effect due to low solubility in high-salt buffers or rapid dilution. Solution:

-

Step-down Dilution: Predilute your high-concentration stock (e.g., 100 mM) to an intermediate concentration (e.g., 1 mM) in DMSO, then dilute into the buffer.

-

Vortexing: Vortex the buffer vigorously while adding the substrate to ensure rapid dispersion.

-

Limit DMSO: Keep final DMSO concentration < 5% (v/v), as higher levels can inhibit some proteases, though Bz-FVR-AMC itself is soluble [5].

Q4: Why do you insist on amber tubes?

Answer: AMC and its peptide conjugates are light-sensitive. Prolonged exposure to ambient light can cause photobleaching (loss of signal) or photo-degradation, leading to inconsistent assay baselines.

Visualizing the Lifecycle & Failure Points

The following diagram illustrates the critical decision points where hydrolysis risks are introduced.

Caption: Workflow diagram illustrating the "Safe Zone" for substrate handling versus "Danger Zone" pathways leading to spontaneous hydrolysis and assay failure.

References

-